molecular formula C10H8BrNO2S B14508266 3-Bromo-2-(methanesulfonyl)quinoline CAS No. 64495-37-0

3-Bromo-2-(methanesulfonyl)quinoline

Cat. No.: B14508266
CAS No.: 64495-37-0
M. Wt: 286.15 g/mol
InChI Key: YPZKPNQOKVLZSW-UHFFFAOYSA-N
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Description

3-Bromo-2-(methanesulfonyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them important in medicinal chemistry and drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The resulting quinoline can then be brominated using bromine in nitrobenzene to obtain 3-bromoquinoline . The methanesulfonyl group can be introduced through a sulfonation reaction using methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of 3-Bromo-2-(methanesulfonyl)quinoline may involve large-scale bromination and sulfonation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(methanesulfonyl)quinoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-2-(methanesulfonyl)quinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-2-(methanesulfonyl)quinoline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the bromine and methanesulfonyl groups can enhance its binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

    3-Bromoquinoline: Lacks the methanesulfonyl group but shares the bromine substitution.

    2-(Methanesulfonyl)quinoline: Lacks the bromine substitution but contains the methanesulfonyl group.

    Quinoline: The parent compound without any substitutions.

Uniqueness

The combination of these functional groups can lead to unique chemical and biological properties that are not observed in similar compounds .

Properties

CAS No.

64495-37-0

Molecular Formula

C10H8BrNO2S

Molecular Weight

286.15 g/mol

IUPAC Name

3-bromo-2-methylsulfonylquinoline

InChI

InChI=1S/C10H8BrNO2S/c1-15(13,14)10-8(11)6-7-4-2-3-5-9(7)12-10/h2-6H,1H3

InChI Key

YPZKPNQOKVLZSW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC2=CC=CC=C2C=C1Br

Origin of Product

United States

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